molecular formula C17H10F4 B11839957 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11839957
M. Wt: 290.25 g/mol
InChI Key: XOHQGVHOHUQBIJ-UHFFFAOYSA-N
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Description

1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene is a chemical compound with the molecular formula C17H10F4 It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound. These groups can also affect the compound’s interactions with biological targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

    2-(Trifluoromethyl)naphthalene: Similar structure but lacks the fluorine atom.

    2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains both fluorine and trifluoromethyl groups but differs in the overall structure.

Uniqueness: 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the naphthalene ring. This unique structure can lead to distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-8-[2-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-15-10-4-6-11-5-3-8-13(16(11)15)12-7-1-2-9-14(12)17(19,20)21/h1-10H

InChI Key

XOHQGVHOHUQBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2C(=CC=C3)F)C(F)(F)F

Origin of Product

United States

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